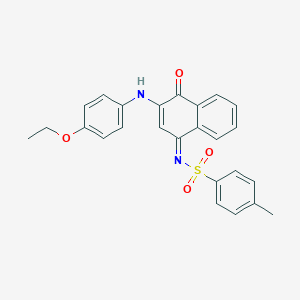
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as EON, is a small molecule that has gained significant attention in the field of medicinal chemistry. EON is a naphthalimide derivative that exhibits potent anticancer activity against a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase IIα, which is an enzyme that is essential for DNA replication and cell division. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide also has anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is its potent anticancer activity against a variety of cancer cell lines. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may have additional therapeutic benefits. However, one of the limitations of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One area of research is the development of more soluble analogs of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide that can be administered in vivo. Another area of research is the investigation of the mechanism of action of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, which may lead to the development of more potent and selective anticancer agents. Additionally, the combination of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide with other anticancer agents may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is a multi-step process that involves the condensation of 4-ethoxyaniline with 1,4-naphthalenedione in the presence of a base to form the intermediate compound. The intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. In addition to its anticancer activity, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C25H22N2O4S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-12-10-18(11-13-19)26-24-16-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-14-8-17(2)9-15-20/h4-16,26H,3H2,1-2H3/b27-23- |
InChI-Schlüssel |
MOIRCDVKJLTICA-VYIQYICTSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)

![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)